molecular formula C16H18ClNO3 B12368975 3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride

3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride

Cat. No.: B12368975
M. Wt: 311.79 g/mol
InChI Key: SWWQQSDRUYSMAR-NXMSQKFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride: is a deuterated derivative of a phenylmethyl-dihydroisoquinoline compound Deuterium, a stable isotope of hydrogen, is incorporated into the molecule, which can influence its chemical properties and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride typically involves multiple steps, including the introduction of deuterium atoms and the formation of the dihydroisoquinoline core. Common synthetic routes may include:

    Deuteration: Introduction of deuterium atoms into the precursor molecules through catalytic exchange reactions or deuterated reagents.

    Formation of Isoquinoline Core: Cyclization reactions to form the dihydroisoquinoline structure.

    Functional Group Modifications: Introduction of hydroxyl and phenylmethyl groups through substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline core to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenylmethyl and hydroxyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Tetrahydroisoquinoline derivatives.

    Substitution Products: Various substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry:

    Isotope Labeling: Used as a labeled compound in studies involving reaction mechanisms and metabolic pathways.

    Catalysis: Investigated for its potential as a catalyst or catalyst precursor in organic synthesis.

Biology:

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: Explored for its binding affinity to certain receptors, which can influence biological activity.

Medicine:

    Drug Development: Investigated as a potential therapeutic agent due to its unique structural features and biological activity.

    Pharmacokinetics: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated compounds.

Industry:

    Material Science:

    Analytical Chemistry: Used as a standard or reference compound in analytical techniques such as mass spectrometry.

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The incorporation of deuterium can influence the compound’s binding affinity and stability, leading to altered biological activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.

    Receptor Modulation: The compound may bind to receptors, modulating their activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

    1-[(4-Hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol: Non-deuterated analog with similar structural features.

    3,3,4,4-Tetradeuterio-1-[(4-methoxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol: Deuterated analog with a methoxy group instead of a hydroxyl group.

Uniqueness:

    Deuterium Incorporation: The presence of deuterium atoms can influence the compound’s chemical stability, metabolic pathways, and biological activity, making it unique compared to its non-deuterated analogs.

    Structural Features:

This detailed article provides a comprehensive overview of 3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H18ClNO3

Molecular Weight

311.79 g/mol

IUPAC Name

3,3,4,4-tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride

InChI

InChI=1S/C16H17NO3.ClH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H/i5D2,6D2;

InChI Key

SWWQQSDRUYSMAR-NXMSQKFDSA-N

Isomeric SMILES

[2H]C1(C2=CC(=C(C=C2C(NC1([2H])[2H])CC3=CC=C(C=C3)O)O)O)[2H].Cl

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.